COMT Inhibition Potency: A Quantitative Comparison with Entacapone and Structural Analogs
In a standardized in vitro assay using rat brain catechol-O-methyltransferase (COMT) with 3,4-dihydroxybenzoic acid as the substrate, 3,4-Dihydroxy-5-nitrobenzoic Acid demonstrates an IC50 of 620 nM [1]. This represents a 62-fold decrease in potency compared to the clinical drug Entacapone (IC50 = 10 nM in the same assay) , but a 3.2-fold increase in potency compared to the related aldehyde analog, 3,4-dihydroxy-5-nitrobenzaldehyde (IC50 = 2,000 nM) [2].
| Evidence Dimension | COMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 620 nM |
| Comparator Or Baseline | Entacapone: 10 nM; 3,4-Dihydroxy-5-nitrobenzaldehyde: 2,000 nM |
| Quantified Difference | 62-fold less potent than Entacapone; 3.2-fold more potent than 3,4-dihydroxy-5-nitrobenzaldehyde |
| Conditions | In vitro assay using rat brain catechol-O-methyltransferase (COMT) with 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
This specific potency profile allows researchers to use 3,4-Dihydroxy-5-nitrobenzoic Acid as a probe for COMT activity without the high potency of the clinical drug, enabling more nuanced mechanistic studies and assay development.
- [1] BindingDB. (n.d.). BDBM50017858: 3,4-Dihydroxy-5-nitro-benzoic acid (Affinity Data). View Source
- [2] BindingDB. (n.d.). BDBM50004043: 3,4-Dihydroxy-5-Nitrobenzaldehyde (Affinity Data). View Source
